Cucurbitacin E
Overview
Description
Cucurbitacin E is a highly oxidated steroid that belongs to the family of cucurbitacins, which are tetracyclic triterpenoid saponins. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
- In particular, CuE has been studied for its anticancer capacity. It inhibits cell proliferation, invasion, and migration while inducing apoptosis and cell cycle arrest .
- One of the main mechanisms underlying CuE’s anticancer effects involves inhibiting the JAK/STAT3 signaling pathway, which plays a critical role in cancer cell activation and proliferation .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin E typically begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase. This is followed by a series of hydroxylation, acetylation, and glucosylation steps to produce this compound . The reaction conditions often involve the use of specific enzymes and catalysts to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as Cucumis sativus (cucumber). High-performance thin-layer chromatography (HPTLC) is commonly used for the quantification and quality evaluation of this compound in different cultivars of Cucumis sativus . The mobile phase typically contains petroleum ether, ethyl acetate, and formic acid in specific ratios to achieve optimal separation and analysis.
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activities or to produce derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions .
Major Products: The major products formed from these reactions include various cucurbitacin derivatives, such as cucurbitacin I, J, K, and L. These derivatives often exhibit unique biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: In chemistry, cucurbitacin E is used as a lead compound for the synthesis of novel derivatives with enhanced biological activities. Researchers explore its chemical properties to develop new therapeutic agents.
Biology: In biological research, this compound is investigated for its role in modulating cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies .
Medicine: this compound is being explored for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit key signaling pathways involved in disease progression makes it a valuable compound for drug development .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for quality control and standardization of herbal medicines. Its presence in traditional Chinese medicines highlights its importance in alternative and complementary therapies .
Comparison with Similar Compounds
Cucurbitacin B: Known for its potent anticancer and anti-inflammatory properties.
Cucurbitacin D: Exhibits strong cytotoxic effects against various cancer cell lines.
Cucurbitacin I: Inhibits the JAK/STAT signaling pathway and is studied for its anticancer potential.
Uniqueness of Cucurbitacin E: this compound stands out due to its ability to selectively increase the chemosensitivity of cancer cells to anticancer drugs. This unique property makes it a valuable compound for combination therapies in cancer treatment.
Properties
IUPAC Name |
[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMQXYDSVBNLL-MUYMLXPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030496 | |
Record name | Cucurbitacin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18444-66-1 | |
Record name | Cucurbitacin E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18444-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cucurbitacin E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cucurbitacin E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cucurbitacin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUCURBITACIN E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8A45XYI21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cucurbitacin E interact with cells to exert its effects?
A: this compound has been shown to interact with various cellular targets and pathways. One key interaction involves binding to filamentous actin (F-actin), specifically at the Cys257 residue. [] This interaction inhibits actin depolymerization, disrupting the normal dynamics of the actin cytoskeleton. [, ]
Q2: What are the downstream effects of this compound's interaction with its targets?
A2: CuE's interaction with F-actin leads to significant downstream effects, including:
- Inhibition of Cell Proliferation: Disrupting actin dynamics can directly inhibit cell division, leading to decreased proliferation in various cancer cell lines. [, , , , , , , ]
- Induction of Apoptosis: CuE has been shown to induce apoptosis, a programmed cell death mechanism, in several cancer cell lines through both caspase-dependent and mitochondria-dependent pathways. [, , , ]
- Cell Cycle Arrest: Research indicates that CuE can induce cell cycle arrest at the G2/M phase, halting cell division and ultimately impacting cell proliferation. [, , , , ]
- Modulation of Signaling Pathways: CuE has been implicated in modulating various signaling pathways, including STAT3, NF-κB, PI3K/Akt, and mTOR, which play crucial roles in inflammation, cell survival, and proliferation. [, , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C32H44O8, and its molecular weight is 556.7 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra, have been used to characterize and confirm the structure of this compound. [, , , ]
Q5: What is known about the stability of this compound in different solutions?
A: this compound's stability is influenced by factors like concentration, pH, and solvent. It exhibits light sensitivity and degrades faster with increasing pH. [] Its photolysis rate is higher in methanol compared to ethanol. []
Q6: Does this compound possess any catalytic properties?
A6: Based on the provided research, this compound is not typically recognized for having catalytic properties. Its primary mechanisms of action revolve around binding and modulating cellular targets, rather than catalyzing chemical reactions.
Q7: Have computational methods been used to study this compound?
A: Yes, molecular docking studies have been used to investigate the binding affinity and interactions of this compound with potential target proteins, such as those involved in Mycobacterium tuberculosis metabolism. [] This type of research aids in understanding its mechanism of action and potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.